N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide typically involves the reaction of 2-aminobenzothiazole with 4-bromophenyl-4-(prop-2-en-1-yloxy)benzamide under specific conditions. The reaction is often mediated by hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide as the solvent . The yields obtained are generally high, ranging from 80% to 95%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound may also interact with DNA, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(methoxy)benzamide
- N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(ethoxy)benzamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the prop-2-en-1-yloxy group enhances its ability to interact with biological targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C23H18N2O2S/c1-2-15-27-19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)28-23/h2-14H,1,15H2,(H,24,26) |
InChI Key |
BQFNAKNHOLTRFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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